2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride
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Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones . The reduction of these intermediates with lithium aluminium hydride yields the corresponding saturated heterocycles .
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often utilizes continuous flow chemistry. This method allows for efficient and scalable synthesis of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminium hydride is frequently used as a reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the parent compound.
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Medicine: It has potential therapeutic applications as an anxiolytic, anticonvulsant, and muscle relaxant.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and muscle relaxant properties . The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmitter modulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group at the 8-position. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C9H14ClN3 |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11-12H,3-4,6,10H2;1H |
InChI Key |
FWCADUKSNFNLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)N.Cl |
Origin of Product |
United States |
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